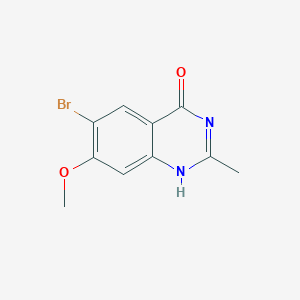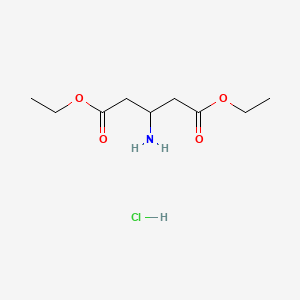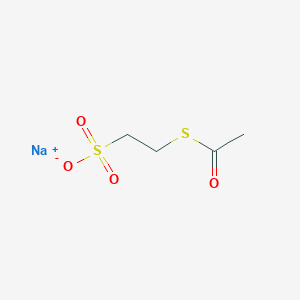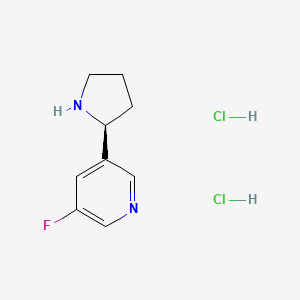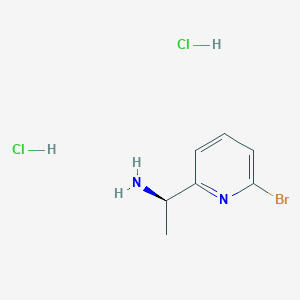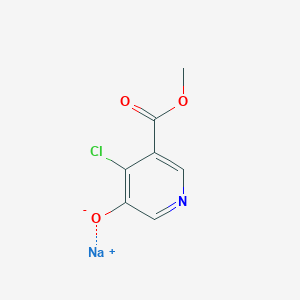![molecular formula C11H11N5O6S2 B8115440 methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate](/img/structure/B8115440.png)
methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves multi-step reactions that may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in chemical patents and research publications .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process often requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve continuous flow reactors and other advanced technologies to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research into the medicinal applications of this compound includes its potential use as a therapeutic agent or as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved can be complex and multifaceted .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate include other chemicals with related structures or functional groups. Examples of similar compounds are those that share similar reactivity or biological activity, such as certain cephalosporins, which are a class of β-lactam antibiotics .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties, including its specific reactivity and potential applications. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O6S2/c1-5-12-9(14-10(18)13-5)15-11(19)16-24(20,21)6-3-4-23-7(6)8(17)22-2/h3-4H,1-2H3,(H3,12,13,14,15,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVBQTUDNBQJLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)N=C(N1)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)N=C(N1)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
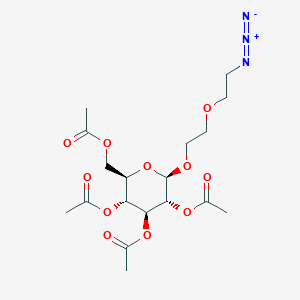

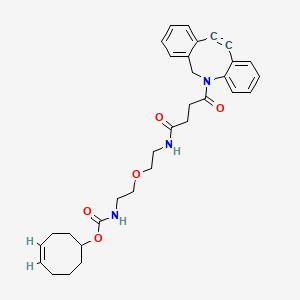
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8115372.png)


![3-[2-(5-tert-butyl-1H-benzimidazol-1-ium-2-yl)ethyl]cyclobutan-1-one;chloride](/img/structure/B8115388.png)

